Physicochemical Properties of Glyceryl Dicaprate for Formulation: A Technical Guide
Physicochemical Properties of Glyceryl Dicaprate for Formulation: A Technical Guide
Executive Summary
Glyceryl dicaprate (Dicaprin) represents a critical "intermediate" lipid in the formulation scientist's arsenal. Positioned between the high-polarity monoglycerides and the non-polar triglycerides, it functions as a lipophilic surfactant (HLB ~2–4) and a polar oil. Its C10:0 (capric acid) chain length offers a unique balance: short enough to provide exceptional solvent capacity for Class II/IV drugs and permeation enhancement, yet long enough to maintain lipophilic domain integrity in lipid-based drug delivery systems (LBDDS).
This guide moves beyond basic datasheets to explore the thermodynamic behavior, polymorphic risks, and mechanistic applications of glyceryl dicaprate in modern drug development.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Identity
Glyceryl dicaprate is a diester of glycerol and capric acid. In pharmaceutical grades, it often exists as a mixture of the 1,2-isomer (racemic) and the 1,3-isomer (achiral/symmetric). The position of the fatty acid chains dictates the molecule's packing density and melting behavior.
-
Chemical Formula:
[1] -
Molecular Weight: 400.59 g/mol
-
CAS Numbers:
-
53563-63-6 (General)
-
36354-80-0 (1,2-isomer)[2]
-
53988-07-1 (1,3-isomer)
-
Core Physicochemical Data
The following data aggregates experimental values for high-purity (>95%) glyceryl dicaprate. Note that commercial "caprate" excipients (e.g., Capmul® MCM) are often mono/diglyceride mixtures; this table focuses on the diester specifically.
| Property | Value / Range | Formulation Implication |
| Physical State (25°C) | Waxy solid / Semi-solid | Requires heating for liquid handling; potential for solid-state recrystallization in softgels. |
| Melting Point (MP) | 40°C – 44°C (Stable | "Body temperature" melting range. Useful for melt-extrusion but risky for storage stability in tropical zones. |
| HLB Value | 2.0 – 4.0 | Acts as a W/O emulsifier or a co-surfactant in O/W systems. Strictly lipophilic. |
| Log P (Octanol/Water) | ~5.4 (Calculated) | High lipophilicity; excellent solvent for hydrophobic APIs (LogP > 3). |
| Dielectric Constant | ~6.0 – 7.5 | Higher than triglycerides (~3.0), classifying it as a "Polar Oil." |
| Hansen Solubility (Total) | Compatible with semi-polar polymers (e.g., HPMC-AS) in solid dispersions. |
Isomerism Visualization
The structural difference between 1,2- and 1,3-dicaprin influences enzymatic degradation rates (lipase specificity).
Part 2: Thermodynamics & Polymorphism
The Polymorphic Trap
Like most lipids, glyceryl dicaprate exhibits monotropic polymorphism. It crystallizes into three primary forms:
- -form: Formed upon rapid cooling of the melt. Loose hexagonal packing. Lowest melting point (~30-35°C).
- -form: Formed upon slow cooling or aging. Triclinic parallel packing. Highest melting point (~44°C).
Critical Formulation Risk: If a solid lipid nanoparticle (SLN) or semi-solid matrix is cooled too quickly, the lipid freezes in the
Thermal Analysis Protocol (DSC)
To validate the solid-state of your raw material or formulation, use Differential Scanning Calorimetry (DSC).
Protocol:
-
Heat: 25°C to 60°C at 5°C/min (Erase thermal history).
-
Cool: 60°C to 0°C at 10°C/min (Induce crystallization).
-
Re-heat: 0°C to 60°C at 2°C/min.
Interpretation: A single sharp endotherm at ~44°C indicates pure
Part 3: Formulation Mechanics & Applications[3][4][5]
Role in SEDDS/SMEDDS
Glyceryl dicaprate acts as a Type II/III Lipid in the Pouton Classification System. It is rarely used as the sole oil phase due to its semi-solid nature; instead, it is mixed with medium-chain triglycerides (MCTs) or surfactants.
-
Mechanism: Its free hydroxyl group allows it to interfacialy localize, reducing the interfacial tension (
) more effectively than triglycerides. This facilitates spontaneous emulsification. -
Solvent Capacity: It solubilizes drugs that are "too polar" for pure MCTs but "too lipophilic" for water.
Permeation Enhancement
The C10 fatty acid chain (capric acid) is widely cited as the "sweet spot" for paracellular and transcellular permeation enhancement.
Mechanism of Action:
-
Membrane Fluidization: The C10 chains intercalate into the phospholipid bilayer of epithelial cells, increasing fluidity and disorder.
-
Tight Junction Modulation: Transient opening of tight junctions (paracellular route) via intracellular calcium signaling pathways.
Part 4: Analytical Characterization Protocols
Quantification via GC-FID (Self-Validating System)
To ensure the ratio of mono-, di-, and triglycerides in your raw material is consistent (critical for HLB reproducibility), use Gas Chromatography with Flame Ionization Detection.
System Suitability:
-
Column: High-temperature capillary column (e.g., DB-5ht, 15m x 0.32mm).
-
Derivatization: Silylation (BSTFA + 1% TMCS) is mandatory to volatilize the free hydroxyl groups and prevent peak tailing.
-
Internal Standard: Tricaprin (C10:0 triglyceride) or Tetradecane.
Workflow:
-
Dissolve 10 mg sample in Pyridine.
-
Add excess BSTFA/TMCS. Heat at 70°C for 30 mins.
-
Inject (Split 1:50).
-
Validation Check: The separation resolution (
) between the 1,2-dicaprate and 1,3-dicaprate peaks must be > 1.5. If peaks merge, the column phase is degrading or temperature ramp is too fast.
Phase Solubility Screening
Do not rely on calculated LogP. Determine experimental solubility of your API in Glyceryl Dicaprate at 45°C (liquid state).
-
Melt Glyceryl Dicaprate at 45°C.
-
Add excess API. Stir for 24h at 45°C.
-
Centrifuge (heated rotor) to pellet undissolved drug.
-
Assay supernatant via HPLC.
-
Cooling Test: Allow supernatant to cool to 25°C. Observe for precipitation. Note: If API precipitates upon cooling, the formulation will require a crystallization inhibitor (e.g., PVP, HPMC).
References
-
PubChem. (2023). Glyceryl 1,2-dicaprylate | C19H36O5.[2] National Library of Medicine. [Link][2]
-
Pouton, C. W. (2000).[3] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences. [Link]
-
Porter, C. J., et al. (2008). Lipid-based formulations for oral drug delivery: opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Jannin, V., et al. (2008). Approaches for the development of solid and semi-solid lipid-based formulations. Advanced Drug Delivery Reviews. [Link]
-
EPA CompTox. (2023). Glyceryl dicaprate Dashboard. U.S. Environmental Protection Agency. [Link]
